1-(4-Fluorophenyl)-N-methyl-3-(methylthio)propan-2-amine
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Overview
Description
1-(4-Fluorophenyl)-N-methyl-3-(methylthio)propan-2-amine is an organic compound that belongs to the class of substituted amphetamines It is characterized by the presence of a fluorophenyl group, a methylthio group, and a propan-2-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-N-methyl-3-(methylthio)propan-2-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Fluorophenyl Intermediate:
Alkylation: The fluorophenyl intermediate is then subjected to alkylation to introduce the propan-2-amine backbone.
Methylation and Thiolation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include:
Batch Processing: This method involves the sequential addition of reagents in a controlled environment.
Continuous Flow Processing: This method allows for the continuous production of the compound, improving efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)-N-methyl-3-(methylthio)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted phenyl derivatives.
Scientific Research Applications
1-(4-Fluorophenyl)-N-methyl-3-(methylthio)propan-2-amine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and receptor binding.
Medicine: Investigated for its potential therapeutic effects and as a model compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-N-methyl-3-(methylthio)propan-2-amine involves its interaction with various molecular targets. The compound is known to:
Bind to Receptors: It can bind to specific receptors in the body, influencing their activity.
Inhibit Enzymes: The compound may inhibit certain enzymes, affecting metabolic pathways.
Modulate Neurotransmitter Release: It can modulate the release of neurotransmitters, impacting neural signaling.
Comparison with Similar Compounds
Similar Compounds
4-Fluoroamphetamine: A psychoactive research chemical with stimulant and entactogenic effects.
4-Fluoromethamphetamine: Another substituted amphetamine with similar properties.
2-Fluoroamphetamine: A related compound with distinct pharmacological effects.
Uniqueness
1-(4-Fluorophenyl)-N-methyl-3-(methylthio)propan-2-amine is unique due to the presence of both a fluorophenyl group and a methylthio group, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H16FNS |
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Molecular Weight |
213.32 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-N-methyl-3-methylsulfanylpropan-2-amine |
InChI |
InChI=1S/C11H16FNS/c1-13-11(8-14-2)7-9-3-5-10(12)6-4-9/h3-6,11,13H,7-8H2,1-2H3 |
InChI Key |
KLSIBWTZNWZCCS-UHFFFAOYSA-N |
Canonical SMILES |
CNC(CC1=CC=C(C=C1)F)CSC |
Origin of Product |
United States |
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